molecular formula C15H12BrClN2O2S2 B8454499 N-(2-bromo-3,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide

N-(2-bromo-3,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide

Cat. No.: B8454499
M. Wt: 431.8 g/mol
InChI Key: KBVWXMYNNUZFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-3,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H12BrClN2O2S2 and its molecular weight is 431.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12BrClN2O2S2

Molecular Weight

431.8 g/mol

IUPAC Name

N-(2-bromo-3,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide

InChI

InChI=1S/C15H12BrClN2O2S2/c1-8-6-12(13-9(2)14(16)22-15(13)18-8)19-23(20,21)11-5-3-4-10(17)7-11/h3-7H,1-2H3,(H,18,19)

InChI Key

KBVWXMYNNUZFCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)Br)C)NS(=O)(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3,6-dimethylthieno[2,3-b]pyridin-4-amine (Description 62) (1.351 g, 5.25 mmol) in THF (10 mL) was added 3-chlorobenzenesulfonyl chloride (1.11 mL, 7.88 mmol), sodium tert-butoxide (1.262 g, 13.13 mmol) and the mixture stirred at RT for 16 h. The mixture was then evaporated to dryness and the resulting material taken-up in water (10 mL) and extracted with ethyl acetate (20 mL×3). The organics were then combined, dried (phase separation cartridge) and concentrated. Purification on silica, eluting with a gradient of 0-20% ethyl acetate in cyclohexane, followed by MDAP (acidic conditions), afforded the title compound (380 mg). LCMS (A) m/z: 431/433 [M+1]+, Rt 1.22 min (acidic).
Quantity
1.351 g
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
1.262 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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